molecular formula C15H14F3NO2S B265828 N-(2,6-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide

N-(2,6-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide

Katalognummer B265828
Molekulargewicht: 329.3 g/mol
InChI-Schlüssel: RGKQCTIRYOUJAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as DMTB, is a sulfonamide compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been extensively studied for its potential applications in various fields.

Wirkmechanismus

The mechanism of action of N-(2,6-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide is not fully understood. However, it has been suggested that N-(2,6-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide may act by inhibiting the activity of certain enzymes or proteins, leading to the suppression of various cellular processes.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(2,6-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that N-(2,6-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide can reduce the severity of certain diseases, including arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,6-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, N-(2,6-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide also has some limitations, including its potential toxicity and limited solubility in certain solvents.

Zukünftige Richtungen

There are several future directions for the study of N-(2,6-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide. One potential direction is the development of novel N-(2,6-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide derivatives with improved properties for various applications. Another direction is the study of the mechanism of action of N-(2,6-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide to better understand its potential therapeutic effects. Additionally, the use of N-(2,6-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide as a building block for the synthesis of novel materials could lead to the development of new materials with unique properties.

Synthesemethoden

N-(2,6-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide can be synthesized using various methods, including the reaction between 2,6-dimethylaniline and 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction between 2,6-dimethylaniline and 3-(trifluoromethyl)benzenesulfonyl isocyanate. Both methods yield high purity N-(2,6-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

N-(2,6-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(2,6-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide has been studied for its potential as a therapeutic agent for various diseases, including cancer and inflammation. In material science, N-(2,6-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide has been studied for its potential use as a building block for the synthesis of novel materials. In analytical chemistry, N-(2,6-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide has been used as a derivatizing agent for the analysis of various compounds.

Eigenschaften

Produktname

N-(2,6-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide

Molekularformel

C15H14F3NO2S

Molekulargewicht

329.3 g/mol

IUPAC-Name

N-(2,6-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C15H14F3NO2S/c1-10-5-3-6-11(2)14(10)19-22(20,21)13-8-4-7-12(9-13)15(16,17)18/h3-9,19H,1-2H3

InChI-Schlüssel

RGKQCTIRYOUJAG-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Kanonische SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.